molecular formula C19H20BrN5O B12234135 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

Cat. No.: B12234135
M. Wt: 414.3 g/mol
InChI Key: WRRNHWINVMJIHB-UHFFFAOYSA-N
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Description

4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a unique structure combining a bromopyridine moiety, a pyrrolopyrrole core, and a cyclopropylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine derivativeThe pyrrolopyrrole core can be synthesized through a series of cyclization reactions, and the final step involves coupling the bromopyridine derivative with the pyrrolopyrrole core under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the production facility and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find applications in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation and could vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carbonyl derivatives: These compounds share the bromopyridine moiety and may have similar reactivity and applications.

    Pyrrolopyrrole derivatives:

    Cyclopropylpyrimidine derivatives: These compounds share the cyclopropylpyrimidine group and may have comparable stability and reactivity.

Uniqueness

4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is unique due to its combination of structural features, which may confer specific properties not found in other compounds. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or materials.

Properties

Molecular Formula

C19H20BrN5O

Molecular Weight

414.3 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C19H20BrN5O/c20-16-3-13(5-21-6-16)19(26)25-9-14-7-24(8-15(14)10-25)18-4-17(12-1-2-12)22-11-23-18/h3-6,11-12,14-15H,1-2,7-10H2

InChI Key

WRRNHWINVMJIHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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